molecular formula C15H28O3Si B11750487 (3aS,4S,5R,6aR)-5-((tert-butyldimethylsilyl)oxy)-4-(hydroxymethyl)hexahydropentalen-2(1H)-one

(3aS,4S,5R,6aR)-5-((tert-butyldimethylsilyl)oxy)-4-(hydroxymethyl)hexahydropentalen-2(1H)-one

Cat. No.: B11750487
M. Wt: 284.47 g/mol
InChI Key: NJQFFQRSPNJART-SCUASFONSA-N
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Description

(3aS,4S,5R,6aR)-5-[(tert-butyldimethylsilyl)oxy]-4-(hydroxymethyl)-octahydropentalen-2-one is a complex organic compound with a unique structure. This compound is characterized by its octahydropentalene core, which is substituted with a tert-butyldimethylsilyl group and a hydroxymethyl group. The stereochemistry of the compound is defined by the specific configuration of its chiral centers, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4S,5R,6aR)-5-[(tert-butyldimethylsilyl)oxy]-4-(hydroxymethyl)-octahydropentalen-2-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor, followed by selective functionalization of the resulting octahydropentalene core. The tert-butyldimethylsilyl group is often introduced using tert-butyldimethylsilyl chloride in the presence of a base, such as imidazole or pyridine, under anhydrous conditions. The hydroxymethyl group can be introduced through a hydroxymethylation reaction, using formaldehyde or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3aS,4S,5R,6aR)-5-[(tert-butyldimethylsilyl)oxy]-4-(hydroxymethyl)-octahydropentalen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the octahydropentalene core can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butyldimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

(3aS,4S,5R,6aR)-5-[(tert-butyldimethylsilyl)oxy]-4-(hydroxymethyl)-octahydropentalen-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor agonists.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3aS,4S,5R,6aR)-5-[(tert-butyldimethylsilyl)oxy]-4-(hydroxymethyl)-octahydropentalen-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted octahydropentalenes and related bicyclic compounds. Examples include:

  • (3aS,4S,5R,6aR)-5-hydroxy-4-(hydroxymethyl)-octahydropentalen-2-one
  • (3aS,4S,5R,6aR)-5-[(trimethylsilyl)oxy]-4-(hydroxymethyl)-octahydropentalen-2-one

Uniqueness

The uniqueness of (3aS,4S,5R,6aR)-5-[(tert-butyldimethylsilyl)oxy]-4-(hydroxymethyl)-octahydropentalen-2-one lies in its specific stereochemistry and the presence of the tert-butyldimethylsilyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of stereochemistry and functional group modifications on chemical and biological properties.

Properties

Molecular Formula

C15H28O3Si

Molecular Weight

284.47 g/mol

IUPAC Name

(3aS,4S,5R,6aR)-5-[tert-butyl(dimethyl)silyl]oxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one

InChI

InChI=1S/C15H28O3Si/c1-15(2,3)19(4,5)18-14-7-10-6-11(17)8-12(10)13(14)9-16/h10,12-14,16H,6-9H2,1-5H3/t10-,12-,13+,14+/m0/s1

InChI Key

NJQFFQRSPNJART-SCUASFONSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1C[C@@H]2CC(=O)C[C@@H]2[C@H]1CO

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC2CC(=O)CC2C1CO

Origin of Product

United States

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